molecular formula C16H17NO B185581 N-(2,4,6-trimethylphenyl)benzamide CAS No. 4476-12-4

N-(2,4,6-trimethylphenyl)benzamide

Cat. No. B185581
CAS RN: 4476-12-4
M. Wt: 239.31 g/mol
InChI Key: PZPICRHMNVKCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,6-trimethylphenyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB-4 is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism Of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2,4,6-trimethylphenyl)benzamide has been found to bind to the penicillin-binding proteins (PBPs) of bacteria, which are involved in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of the peptidoglycan chains in the cell wall, leading to cell lysis and death.

Biochemical And Physiological Effects

N-(2,4,6-trimethylphenyl)benzamide has been found to have minimal toxicity in vitro, making it a potential candidate for further study in vivo. N-(2,4,6-trimethylphenyl)benzamide has been found to be metabolized by the liver, with the major metabolite being 2,4,6-trimethylaniline. N-(2,4,6-trimethylphenyl)benzamide has also been found to have a half-life of approximately 6 hours in rats.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2,4,6-trimethylphenyl)benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of using N-(2,4,6-trimethylphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(2,4,6-trimethylphenyl)benzamide. One potential direction is the development of new antibiotics and antiviral drugs based on the structure of N-(2,4,6-trimethylphenyl)benzamide. Another potential direction is the study of the mechanism of action of N-(2,4,6-trimethylphenyl)benzamide in more detail, which could lead to the development of new treatments for bacterial infections. Additionally, the study of the metabolism and pharmacokinetics of N-(2,4,6-trimethylphenyl)benzamide could lead to a better understanding of its potential use in vivo.

Synthesis Methods

N-(2,4,6-trimethylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4,6-trimethylbenzoyl chloride with aniline in the presence of a base. The yield of N-(2,4,6-trimethylphenyl)benzamide can be improved by using a solvent such as dichloromethane or toluene.

Scientific Research Applications

N-(2,4,6-trimethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. N-(2,4,6-trimethylphenyl)benzamide has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(2,4,6-trimethylphenyl)benzamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

4476-12-4

Product Name

N-(2,4,6-trimethylphenyl)benzamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)17-16(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18)

InChI Key

PZPICRHMNVKCCO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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